molecular formula C9H14O3 B1429064 Ethyl 3-(3-oxocyclobutyl)propanoate CAS No. 1380290-31-2

Ethyl 3-(3-oxocyclobutyl)propanoate

Cat. No. B1429064
M. Wt: 170.21 g/mol
InChI Key: BTDQXRFPXRGREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-oxocyclobutyl)propanoate is a chemical compound with the molecular formula C9H14O3 . It has an average mass of 170.206 Da and a monoisotopic mass of 170.094299 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-oxocyclobutyl)propanoate consists of a cyclobutyl ring attached to a propanoate ester group . The ester group (COOR) is a key functional group in this molecule .


Physical And Chemical Properties Analysis

Ethyl 3-(3-oxocyclobutyl)propanoate has a density of 1.1±0.1 g/cm3 . Its boiling point is 234.5±13.0 °C at 760 mmHg . The compound has a molar refractivity of 43.3±0.3 cm3 . It has 3 hydrogen bond acceptors and 5 freely rotating bonds .

Scientific Research Applications

Polymorphism Characterization

Ethyl 3-(3-oxocyclobutyl)propanoate exhibits polymorphic forms, posing challenges for analytical and physical characterization techniques. Using spectroscopic and diffractometric methods, these polymorphic forms have been studied to understand their structural differences. This research is significant in the field of pharmaceuticals for drug development and manufacturing processes (Vogt et al., 2013).

Precursor in Synthesis

This compound is used as a precursor for synthesizing various chemical structures, such as N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. These compounds have been synthesized through conventional protection, selective amidation, and deprotective-cyclization approaches (Thakur et al., 2015).

Bioreduction in Pharmaceutical Synthesis

In the pharmaceutical industry, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate is crucial for producing key chiral intermediates like (S)-HEES, used in antidepressant drugs. This process demonstrates the potential for large-scale production of enantiopure products, which is vital in drug manufacturing (Ren et al., 2019).

Thermochemistry in Biofuel Research

Ethyl propanoate's thermochemistry and kinetics are studied to evaluate its role in biofuel combustion processes. Understanding its unimolecular decomposition reactions and intermediates provides insights into biofuel combustion mechanisms and efficiency (El‐Nahas et al., 2007).

Enzymatic Synthesis

Enzymatic procedures using ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates enable efficient synthesis of enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids. This application is significant in producing specific chiral compounds for pharmaceutical use (Brem et al., 2010).

Sensory Impact in Food and Beverage

In the food and beverage industry, especially in winemaking, ethyl propanoate contributes to the perception of fruity aromas. Understanding its impact on sensory profiles assists in optimizing flavor profiles in food products (Lytra et al., 2013).

properties

IUPAC Name

ethyl 3-(3-oxocyclobutyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)4-3-7-5-8(10)6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDQXRFPXRGREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-oxocyclobutyl)propanoate

Synthesis routes and methods

Procedure details

A solution of ethyl 3-(2,2-dichloro-3-oxocyclobutyl)propanoate (10.49 g, 43.87 mmol) and ammonium chloride (12 g, 220 mmol) in methanol (310 mL, 7600 mmol) was treated in small portions with zinc powder (14 g, 220 mmol). The reaction mixture was heated at reflux for 3 h after which time GC indicated the reaction was complete. The reaction mixture was cooled to room temperature and was filtered through Celite, washing the pad with Et2O. The filtrate was concentrated in vacuo to afford pale yellow solution. The solution was diluted with 200 mL Et2O and washed with 100 mL water. The separated aqueous layer was back extracted with 100 mL Et2O and the combined organic phase was washed with 100 mL 1:1 water/brine, 50 mL water, and 150 mL saturated aqueous NaHCO3. The organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford the title compound (4.49 g, 60%) as a pale yellow oil which was of sufficient purity for use in the next step: GC purity >95% (ret. time, 4.24 min).
Name
ethyl 3-(2,2-dichloro-3-oxocyclobutyl)propanoate
Quantity
10.49 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-oxocyclobutyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-oxocyclobutyl)propanoate
Reactant of Route 3
Ethyl 3-(3-oxocyclobutyl)propanoate
Reactant of Route 4
Ethyl 3-(3-oxocyclobutyl)propanoate
Reactant of Route 5
Ethyl 3-(3-oxocyclobutyl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3-oxocyclobutyl)propanoate

Citations

For This Compound
2
Citations
YC Kang, SM Treacy - Synlett, 2021 - thieme-connect.com
We report the FeCl 3 -catalyzed alkylation of nonactivated C(sp 3 )–H bonds. Photoinduced ligand-to-metal charge transfer at the iron center generates chlorine radicals that then …
Number of citations: 20 www.thieme-connect.com
SM Treacy - 2022 - search.proquest.com
Organic methods development has long dictated the molecular scaffolds available to the pharmaceutical and fine chemical synthesis industries. Photoredox catalysis has emerged as a …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.